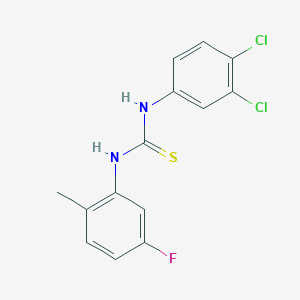![molecular formula C16H18N2OS B4284170 N-[3-(methylthio)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284170.png)
N-[3-(methylthio)phenyl]-N'-(2-phenylethyl)urea
説明
N-[3-(methylthio)phenyl]-N'-(2-phenylethyl)urea, commonly known as MPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTU is a urea derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
科学的研究の応用
MPTU has been extensively studied for its potential applications in scientific research. One of the most promising applications of MPTU is in the field of cancer research. Several studies have demonstrated that MPTU exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. MPTU has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
In addition to its antitumor properties, MPTU has also been shown to exhibit anti-inflammatory and antioxidant activities. MPTU has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in various cell types.
作用機序
The mechanism of action of MPTU is not fully understood. However, several studies have suggested that MPTU may exert its biological effects through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. MPTU has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
MPTU has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antioxidant properties, MPTU has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. MPTU has also been shown to modulate the activity of various enzymes, including COX-2 and SOD.
実験室実験の利点と制限
MPTU has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at relatively low concentrations. However, MPTU also has several limitations. It is relatively unstable in solution and can degrade over time, making it difficult to use in long-term experiments. In addition, MPTU can exhibit cytotoxic effects at high concentrations, which can complicate its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on MPTU. One area of interest is the development of MPTU-based therapies for cancer and other diseases. Several studies have suggested that MPTU may be effective in combination with other chemotherapy drugs, and further research is needed to explore the potential synergistic effects of MPTU in combination with other drugs.
Another area of interest is the development of MPTU derivatives with improved stability and potency. Several studies have explored the structure-activity relationships of MPTU and identified several key structural features that are important for its biological activity. Further research is needed to explore the potential of these structural modifications in improving the potency and stability of MPTU derivatives.
Conclusion:
In conclusion, MPTU is a urea derivative that exhibits potent biological activity and has several potential applications in scientific research. MPTU has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties, and has several advantages as a research tool. However, MPTU also has several limitations, and further research is needed to explore its potential as a therapeutic agent and to develop MPTU derivatives with improved stability and potency.
特性
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-20-15-9-5-8-14(12-15)18-16(19)17-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHFLVKXEVQKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-({[4-(diphenylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4284090.png)
![methyl 3-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4284102.png)
![N-[3-(methylthio)phenyl]-4-morpholinecarboxamide](/img/structure/B4284108.png)
![N-[3-(methylthio)phenyl]-4-(4-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4284119.png)
![methyl 3-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4284126.png)
![4-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284134.png)
![2-ethyl-5-methyl-5'-phenyl-3'-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-3H,3'H-4,4'-biimidazole](/img/structure/B4284141.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284152.png)
![N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284154.png)

![N-(2,3-dimethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284176.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284178.png)
![N-(3,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284184.png)
